6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1958106-07-4
VCID: VC5771006
InChI: InChI=1S/C6H3BrClN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
SMILES: C1=C(C=NC2=C(C=NN21)Cl)Br
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.47

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine

CAS No.: 1958106-07-4

Cat. No.: VC5771006

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.47

* For research use only. Not for human or veterinary use.

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine - 1958106-07-4

Specification

CAS No. 1958106-07-4
Molecular Formula C6H3BrClN3
Molecular Weight 232.47
IUPAC Name 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C6H3BrClN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Standard InChI Key UGDBNHAYHKDWES-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C(C=NN21)Cl)Br

Introduction

Structural and Chemical Properties of 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine core consists of a fused pyrazole and pyrimidine ring system, with bromine and chlorine substituents at positions 6 and 3, respectively. This regioisomeric arrangement distinguishes it from analogues like 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine (CAS: 1314893-92-9), underscoring the importance of substitution patterns in modulating electronic and steric properties .

Physicochemical Characteristics

Key physicochemical data for 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC6H3BrClN3\text{C}_6\text{H}_3\text{BrClN}_3
Molecular Weight232.47 g/mol
Physical FormLight yellow solid
Storage Conditions0–8°C
Hazard StatementsH302, H315, H319 (harmful if swallowed, skin/eye irritation)

The compound’s halogen substituents enhance electrophilicity, making it a reactive intermediate for further functionalization . Its low-temperature storage requirements suggest sensitivity to thermal degradation.

Synthetic Routes and Functionalization Strategies

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents like β-diketones or β-enaminones . For 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine, synthetic approaches remain underreported, but analogous methods provide a framework for discussion.

Cyclocondensation with Halogenated Reagents

Portilla and colleagues demonstrated that β-enaminones react with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines, with halogenated substituents introduced via electrophilic precursors . For example, using brominated β-enaminones could yield bromo-substituted derivatives at position 6, while chlorinated reagents might install chlorine at position 3 . A hypothetical synthesis route is illustrated below:

  • Formation of β-Enaminone Intermediate:
    Reaction of a brominated diketone with an amine generates a β-enaminone with a bromine atom at the β-position.

  • Cyclocondensation:
    Heating the β-enaminone with 3-amino-5-chloropyrazole in the presence of POCl3\text{POCl}_3 facilitates ring closure and introduces chlorine at position 3 .

This method aligns with protocols for related compounds, though yields and reaction conditions for 6-bromo-3-chloro derivatives require empirical optimization .

Post-Functionalization Techniques

Halogen atoms at positions 3 and 6 enable cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups, enhancing structural diversity . For instance, palladium-catalyzed borylation could replace bromine with a boronic ester, enabling further derivatization .

Applications in Materials Science

Pyrazolo[1,5-a]pyrimidines exhibit tunable photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) . The bromine and chlorine substituents in 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine may alter conjugation lengths and emission spectra, though experimental data are lacking.

Challenges and Future Directions

  • Synthetic Optimization: Current methods for halogenated pyrazolo[1,5-a]pyrimidines suffer from moderate yields (e.g., 64% in DDQ-mediated oxidations) . Flow chemistry or microwave-assisted synthesis could improve efficiency.

  • Biological Profiling: Prioritize in vitro screening against kinase panels and cancer cell lines to identify lead candidates.

  • Materials Characterization: Investigate the compound’s electronic properties via cyclic voltammetry and UV-Vis spectroscopy.

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